4-((Chloromethyl)sulfonyl)morpholine: A Comprehensive Technical Guide for Drug Development Professionals
4-((Chloromethyl)sulfonyl)morpholine: A Comprehensive Technical Guide for Drug Development Professionals
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a technical exploration of 4-((chloromethyl)sulfonyl)morpholine. We will move beyond a simple recitation of facts to provide a narrative grounded in field-proven insights, focusing on the causality behind experimental choices and the inherent logic of its application in modern medicinal chemistry.
Strategic Overview: The Morpholine Sulfonamide Moiety in Drug Design
The morpholine ring is a well-established "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable safety profile.[1][2][3] When this heterocycle is functionalized as a sulfonamide, specifically as 4-((chloromethyl)sulfonyl)morpholine, it transforms into a highly versatile and reactive building block. The combination of the morpholine group's beneficial properties with a reactive chloromethyl electrophile, activated by the adjacent sulfonyl group, creates a powerful tool for the synthesis of complex, biologically active molecules.[4] This guide will dissect the core properties and reactivity of this reagent to empower its strategic and effective use in drug development pipelines.
Core Physicochemical & Structural Properties
A foundational understanding of a reagent's intrinsic properties is a prerequisite for its rational application in chemical synthesis.
Structural Analysis
The molecule's reactivity is a direct consequence of its distinct structural features:
-
Morpholine Nucleus: A saturated heterocycle that acts as a desirable pharmacokinetic modulator.[1]
-
Sulfonyl Group: A strong electron-withdrawing group that significantly activates the adjacent methylene carbon, enhancing its electrophilicity.
-
Chloromethyl Group: Functions as a potent electrophilic handle, with the chloride atom serving as an excellent leaving group for nucleophilic substitution reactions.
Figure 1: Structural features of 4-((Chloromethyl)sulfonyl)morpholine.
Quantitative Data Summary
The essential physicochemical data for 4-((chloromethyl)sulfonyl)morpholine are summarized in Table 1. This information is critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 39542-27-3 | [5] |
| Molecular Formula | C₅H₁₀ClNO₃S | [5] |
| Molecular Weight | 199.66 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |
| Solubility | Soluble in Dimethylformamide (DMF), Acetonitrile | Inferred from reaction conditions[7] |
Table 1: Key Physicochemical Properties.
Reactivity Profile and Mechanistic Causality
The primary utility of 4-((chloromethyl)sulfonyl)morpholine is as an electrophilic alkylating agent in nucleophilic substitution reactions, typically following an SN2 mechanism.
The Principle of Sulfonyl Activation
The potent electron-withdrawing nature of the sulfonyl group (-SO₂-) creates a significant partial positive charge (δ+) on the adjacent carbon of the chloromethyl group. This polarization drastically lowers the activation energy for nucleophilic attack and facilitates the displacement of the chloride anion, which is an effective leaving group. This inherent reactivity allows for efficient alkylation of a wide array of nucleophiles, including amines, thiols, and phenols, often under mild conditions.
Figure 2: General workflow for nucleophilic substitution.
Causality Behind Experimental Design
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Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or DMSO are preferred. These solvents effectively solvate the cation of the nucleophile's salt form but do not form a strong solvation shell around the nucleophile itself, leaving it highly reactive. They are also capable of dissolving the reactants, ensuring a homogeneous reaction mixture.
-
Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct.[7] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is crucial.[8] These bases neutralize the generated acid without competing with the primary nucleophile, thereby preventing the deactivation of the nucleophile through protonation and driving the reaction to completion.
Self-Validating Experimental Protocol: Synthesis of an N-Alkylated Amine
This protocol is presented as a self-validating system, where each stage provides a checkpoint for reaction success and product integrity.
Objective: To perform a representative SN2 reaction by alkylating a primary or secondary amine with 4-((chloromethyl)sulfonyl)morpholine.
Methodology:
-
Reaction Setup (Validation Point: Stoichiometry & Inertness):
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 eq.).
-
Dissolve the amine in anhydrous DMF (approx. 0.1-0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq.). The excess base ensures the reaction medium remains basic.
-
In a separate vial, dissolve 4-((chloromethyl)sulfonyl)morpholine (1.1-1.2 eq.) in a minimal amount of anhydrous DMF. The slight excess of the electrophile ensures complete consumption of the potentially more valuable amine.
-
-
Reaction Execution (Validation Point: Controlled Addition):
-
Cool the amine solution to 0 °C using an ice bath. This mitigates any potential exotherm, especially for highly reactive amines.
-
Add the solution of 4-((chloromethyl)sulfonyl)morpholine dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring (Validation Point: Reaction Completion):
-
Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is deemed complete upon the disappearance of the limiting reagent (the amine).
-
-
Aqueous Workup (Validation Point: Impurity Removal):
-
Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This sequence removes the DMF solvent, excess base, and salts.
-
-
Purification & Characterization (Validation Point: Purity & Identity):
-
Purify the crude residue via flash column chromatography on silica gel.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Safety & Hazard Management
Authoritative grounding in safety is non-negotiable. 4-((Chloromethyl)sulfonyl)morpholine and its parent compound, morpholine-4-sulfonyl chloride, are irritants.[9][10]
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US), and a lab coat.[10][11][12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[11][13] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Store under an inert atmosphere, as it may be moisture-sensitive.[12][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]
Conclusion: A Versatile Tool for Modern Drug Discovery
4-((Chloromethyl)sulfonyl)morpholine is more than a mere reagent; it is a strategic building block that combines a pharmacokinetically advantageous scaffold with a precisely activated electrophilic center. Its predictable reactivity and the favorable properties it imparts make it an invaluable asset in the synthesis of novel small-molecule therapeutics. Understanding its core properties, the mechanistic basis of its reactivity, and robust protocols for its use enables medicinal chemists to confidently and efficiently construct complex molecular architectures, accelerating the journey from hit identification to clinical candidate.
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4-(Chloromethyl)morpholine | C5H10ClNO | CID 12331083. PubChem - NIH. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications - American Chemical Society. [Link]
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Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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MORPHOLINE. Ataman Kimya. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]
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